Sumanirole maleate
Sumanirole maleate
Selective high affinity D2 receptor agonist (EC50 values are between 17 and 75 nM in cell-based assays). Displays >200-fold selectivity for the D2 receptor against other dopamine receptor subtypes (Ki values are 9.0, 1940, >2190 and >7140 for D2, D3, D4 and D1 receptors respectively.
Sumanirole is a dopamine D2 receptor agonist that is selective for D2 over D1, D3, and D4 receptors (Kis = 9.0, >7,140, 1,940, and >2,190 nM, respectively). It inhibits forskolin-stimulated cAMP accumulation in CHO cells expressing human recombinant D2A receptors (EC50 = 17 nM). Sumanirole decreases plasma prolactin levels in rats when administered at doses greater than or equal to 3.1 µmol/kg and inhibits dopamine neuron firing in the substantia nigra pars compacta (SNPC) in anesthetized rats (ED50 = 2.3 µmol/kg). Sumanirole (≥12.5 µmol/kg, s.c.) increases horizontal locomotor activity in a reserpinized, α-methyl-para-tyrosine (AMPT) rat model of Parkinson's disease. It also decreases time spent in the open arms of the elevated plus maze and time spent immobile in the forced swim test, indicating anxiolytic- and antidepressant-like activities, respectively, in mice with SNPC lesions when administered at a dose of 0.1 mg/kg. Sumanirole (≥0.1 mg/kg, s.c.) reduces premature responding, a measure of impulsivity, by rats in the 5-choice serial reaction time test (5CRTT) compared with untreated animals.
sumanirole maleate(Sumanirole (maleate); PNU 95666; PNU 95666E ) is a highly selective D2 receptor full agonist with an ED50 of about 46 nM.
Sumanirole is a dopamine D2 receptor agonist that is selective for D2 over D1, D3, and D4 receptors (Kis = 9.0, >7,140, 1,940, and >2,190 nM, respectively). It inhibits forskolin-stimulated cAMP accumulation in CHO cells expressing human recombinant D2A receptors (EC50 = 17 nM). Sumanirole decreases plasma prolactin levels in rats when administered at doses greater than or equal to 3.1 µmol/kg and inhibits dopamine neuron firing in the substantia nigra pars compacta (SNPC) in anesthetized rats (ED50 = 2.3 µmol/kg). Sumanirole (≥12.5 µmol/kg, s.c.) increases horizontal locomotor activity in a reserpinized, α-methyl-para-tyrosine (AMPT) rat model of Parkinson's disease. It also decreases time spent in the open arms of the elevated plus maze and time spent immobile in the forced swim test, indicating anxiolytic- and antidepressant-like activities, respectively, in mice with SNPC lesions when administered at a dose of 0.1 mg/kg. Sumanirole (≥0.1 mg/kg, s.c.) reduces premature responding, a measure of impulsivity, by rats in the 5-choice serial reaction time test (5CRTT) compared with untreated animals.
sumanirole maleate(Sumanirole (maleate); PNU 95666; PNU 95666E ) is a highly selective D2 receptor full agonist with an ED50 of about 46 nM.
Brand Name:
Vulcanchem
CAS No.:
179386-44-8
VCID:
VC0003562
InChI:
InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1
SMILES:
CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O
Molecular Formula:
C15H17N3O5
Molecular Weight:
319.31 g/mol
Sumanirole maleate
CAS No.: 179386-44-8
Inhibitors
Cat. No.: VC0003562
Molecular Formula: C15H17N3O5
Molecular Weight: 319.31 g/mol
* For research use only. Not for human or veterinary use.

Description | Selective high affinity D2 receptor agonist (EC50 values are between 17 and 75 nM in cell-based assays). Displays >200-fold selectivity for the D2 receptor against other dopamine receptor subtypes (Ki values are 9.0, 1940, >2190 and >7140 for D2, D3, D4 and D1 receptors respectively. Sumanirole is a dopamine D2 receptor agonist that is selective for D2 over D1, D3, and D4 receptors (Kis = 9.0, >7,140, 1,940, and >2,190 nM, respectively). It inhibits forskolin-stimulated cAMP accumulation in CHO cells expressing human recombinant D2A receptors (EC50 = 17 nM). Sumanirole decreases plasma prolactin levels in rats when administered at doses greater than or equal to 3.1 µmol/kg and inhibits dopamine neuron firing in the substantia nigra pars compacta (SNPC) in anesthetized rats (ED50 = 2.3 µmol/kg). Sumanirole (≥12.5 µmol/kg, s.c.) increases horizontal locomotor activity in a reserpinized, α-methyl-para-tyrosine (AMPT) rat model of Parkinson's disease. It also decreases time spent in the open arms of the elevated plus maze and time spent immobile in the forced swim test, indicating anxiolytic- and antidepressant-like activities, respectively, in mice with SNPC lesions when administered at a dose of 0.1 mg/kg. Sumanirole (≥0.1 mg/kg, s.c.) reduces premature responding, a measure of impulsivity, by rats in the 5-choice serial reaction time test (5CRTT) compared with untreated animals. sumanirole maleate(Sumanirole (maleate); PNU 95666; PNU 95666E ) is a highly selective D2 receptor full agonist with an ED50 of about 46 nM. |
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CAS No. | 179386-44-8 |
Molecular Formula | C15H17N3O5 |
Molecular Weight | 319.31 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
Standard InChI | InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1 |
Standard InChI Key | VOJRMYBBPKNLLI-ORHWHDKWSA-N |
Isomeric SMILES | CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=C\C(=O)O)\C(=O)O |
SMILES | CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O |
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